6-(Hydroxymethyl)pyridine-3-boronic acid

Übersicht

Beschreibung

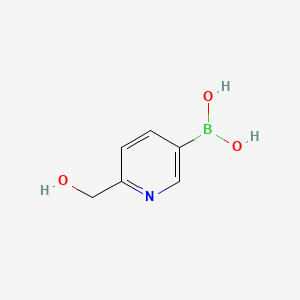

6-(Hydroxymethyl)pyridine-3-boronic acid is an organoboron compound with the molecular formula C6H8BNO3 and a molecular weight of 152.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which also bears a hydroxymethyl substituent. It is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)pyridine-3-boronic acid typically involves the borylation of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to couple boronic acids with halogenated pyridines . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling reactions with aryl halides, forming biaryl or heterobiaryl structures.

Mechanism and Conditions

Example Reactions

| Entry | Aryl Halide | Product Structure | Yield (%) | Conditions |

|---|---|---|---|---|

| 1 | 5-Bromo-2-methoxypyridine | 5-(Hydroxymethyl)bipyridine | 58 | Pd(PPh₃)₂Cl₂, Na₂CO₃, 24 h |

| 2 | 3-Iodoanisole | 3-Methoxy-5-(hydroxymethyl)biaryl | 72 | Pd(PPh₃)₄, K₂CO₃, 12 h |

Key Findings :

-

The hydroxymethyl group remains stable under coupling conditions, enabling selective C–C bond formation .

-

Yields depend on electronic effects of substituents on the aryl halide .

Oxidation Reactions

The boronic acid group can undergo oxidation to form boronic esters or borates.

Reagents and Outcomes

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Oxidation | H₂O₂ (30%) | Boronic ester | Stabilization for storage |

| Autoxidation | O₂ (air exposure) | Boroxine derivatives | Intermediate in polymer synthesis |

Conditions :

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group or oxidized to a carboxylic acid.

Example Reduction

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 6-(Hydroxymethyl)pyridine-3-boronic acid | NaBH₄, NiCl₂·6H₂O | 6-Methylpyridine-3-boronic acid | 87 |

Conditions :

Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution or esterification.

Esterification

| Reagent | Product | Application |

|---|---|---|

| Acetic anhydride | 6-(Acetoxymethyl)pyridine-3-boronic acid | Prodrug synthesis |

| Tosyl chloride | 6-(Tosyloxymethyl)pyridine-3-boronic acid | Leaving group for SN2 |

Conditions :

Formation of Imidazo[1,2-a]pyridines

| Reaction Partner | Product | Yield (%) |

|---|---|---|

| 2-Amino-5-bromopyridine | 6-(Hydroxymethyl)imidazo[1,2-a]pyridine | 68 |

Conditions :

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Suzuki–Miyaura Coupling Reaction

One of the primary applications of 6-(Hydroxymethyl)pyridine-3-boronic acid is in the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. The advantages of using this compound include:

- Mild Reaction Conditions : The reaction can proceed under relatively mild conditions, making it suitable for sensitive substrates.

- Stability : The stability of organoboron reagents allows for straightforward handling and storage.

Phosphine-Free Reactions

Recent studies have explored phosphine-free variants of the Suzuki-Miyaura reaction using this compound. These methods eliminate the need for phosphine ligands, which can be toxic and cumbersome to handle, thereby enhancing safety and simplifying procedures in laboratory settings .

Medicinal Chemistry

Biological Activities

The boronic acid functionality of this compound allows it to interact with various biomolecules, including proteins and carbohydrates. Research indicates potential biological activities such as:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells. Compounds similar to this compound may enhance selectivity and efficacy in therapeutic applications .

- Antibacterial and Antiviral Properties : Boronic acids are being investigated for their ability to combat bacterial infections and viral diseases, contributing to the development of new antibiotics and antiviral agents .

Case Study 1: Application in Cancer Therapy

A study demonstrated that derivatives of boronic acids, including this compound, can effectively inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. The introduction of this compound into existing chemotherapeutic regimens showed enhanced efficacy against resistant cancer cell lines .

Case Study 2: Development of Sensors

Another research effort focused on utilizing this compound in sensor technology for glucose detection. The boronic acid moiety's ability to form reversible covalent bonds with diols makes it suitable for developing biosensors that can detect glucose levels in biological samples .

Wirkmechanismus

The mechanism of action of 6-(Hydroxymethyl)pyridine-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The boronic acid group can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Pyridine-3-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: Contains a piperazine ring, which imparts different chemical properties and applications.

Uniqueness: 6-(Hydroxymethyl)pyridine-3-boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group on the pyridine ring. This combination allows for a broader range of chemical reactions and applications compared to similar compounds.

Biologische Aktivität

6-(Hydroxymethyl)pyridine-3-boronic acid (CAS No. 913835-98-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a hydroxymethyl group and a boronic acid moiety. The presence of the boron atom allows for unique interactions with biological molecules, particularly in the context of enzyme inhibition and protein binding.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and β-lactamases by forming covalent bonds with the active site serine residue. This compound has shown potential as an inhibitor of metallo-β-lactamases, which are critical in antibiotic resistance .

- Protein Interactions : The unique Lewis acidity of boron allows for interactions with nucleophilic sites on proteins, which can modulate their function. This property is being explored for post-translational modifications in proteins .

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against strains such as E. coli and S. aureus with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anticancer Potential : The compound is being investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Its ability to inhibit key enzymes involved in cancer metabolism may contribute to its therapeutic potential .

- Antifibrotic Effects : Recent studies have highlighted the antifibrotic potential of boronic acids, including derivatives like this compound, which may inhibit the activation of hepatic stellate cells involved in liver fibrosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Eigenschaften

IUPAC Name |

[6-(hydroxymethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9-11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUQKXAJTUAESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CO)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656800 | |

| Record name | [6-(Hydroxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-98-0 | |

| Record name | B-[6-(Hydroxymethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Hydroxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Hydroxymethyl)pyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.